Superior Selectivity for HDAC1 vs. Pan-HDAC Inhibitor SAHA: IC50 Comparison
MS-275 demonstrates a distinct inhibitory profile against recombinant human HDAC isoforms compared to the pan-HDAC inhibitor SAHA (vorinostat). Specifically, MS-275 exhibits potent inhibition of HDAC1 (IC50 = 0.19 μM) and HDAC3 (IC50 = 0.95 μM), but is essentially inactive against HDAC6 (IC50 ≥ 100 μM) [1]. In contrast, SAHA inhibits HDAC6 with an IC50 of 0.06 μM, indicating a broad-spectrum activity that includes class IIb HDACs [1]. This selectivity difference is critical for applications requiring specific targeting of class I HDACs without confounding effects on tubulin acetylation mediated by HDAC6.
| Evidence Dimension | Inhibitory Potency (IC50) against recombinant human HDAC isoforms |
|---|---|
| Target Compound Data | HDAC1: 0.19 ± 0.04 μM; HDAC3: 0.95 ± 0.19 μM; HDAC6: ≥100 μM |
| Comparator Or Baseline | SAHA (Vorinostat): HDAC1: 0.07 ± 0.01 μM; HDAC3: 0.05 ± 0.02 μM; HDAC6: 0.06 ± 0.01 μM |
| Quantified Difference | MS-275 is >100-fold less potent against HDAC6 compared to SAHA, while maintaining sub-micromolar potency against HDAC1 and HDAC3. |
| Conditions | Cell-free enzymatic assay using recombinant human HDAC proteins (HDAC1, HDAC2, HDAC3, HDAC6, HDAC8); values represent mean of 3 independent measurements ± SD. |
Why This Matters
Procurement of MS-275 is essential for studies requiring selective inhibition of class I HDACs (HDAC1/3) without the confounding HDAC6-mediated tubulin acetylation observed with pan-HDAC inhibitors like SAHA.
- [1] Szymanski, W., et al. (2017). Table 1. IC50 values of HDAC1-3-selective inhibitor MS-275 and pan-HDAC inhibitor SAHA for recombinant human HDAC1-3, HDAC 6 and HDAC 8. Scientific Reports, 7, 45047. View Source
